Molecular Weight: Phenylacetic Acid vs. Benzoic Acid Scaffold
Fmoc-4-aminomethyl-phenylacetic acid (C24H21NO4, MW 387.43 g/mol) contains a phenylacetic acid moiety, distinguishing it from the closest benzoic acid analog Fmoc-4-aminomethylbenzoic acid (C23H19NO4, MW 373.4 g/mol) [1][2]. The additional methylene group in the target compound increases molecular weight by approximately 14 Da and adds one heavy atom and one rotatable bond compared to the benzoic acid derivative [1][2].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C24H21NO4; 387.43 g/mol; 7 rotatable bonds; 29 heavy atoms [1] |
| Comparator Or Baseline | Fmoc-4-aminomethylbenzoic acid: C23H19NO4; 373.4 g/mol; 6 rotatable bonds; 28 heavy atoms [2] |
| Quantified Difference | MW difference: +14.03 g/mol; Rotatable bonds: +1; Heavy atoms: +1 |
| Conditions | Computed by PubChem based on standardized 2D structure [1][2] |
Why This Matters
This molecular weight difference is detectable by LC-MS during synthesis monitoring, and the increased rotatable bond count confers distinct conformational flexibility that can influence peptide secondary structure induction and side-chain projection geometry in SPPS applications.
- [1] PubChem. (2025). Compound Summary for CID 2756152: 2-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid. Retrieved April 17, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2756152 View Source
- [2] PubChem. (2025). Compound Summary for CID 2756083: 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid. Retrieved April 17, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2756083 View Source
